2,4,6-Trifluorophenylboronic acid

Lewis acidity pKa fluorinated phenylboronic acids

This 2,4,6-trifluoro isomer is the functionally specific choice for demanding Suzuki-Miyaura couplings with electron-deficient aryl chlorides and unstable polyfluorophenyl substrates, where its enhanced Lewis acidity (pKa ~7.72–8.26) and rapid transmetalation kinetics (under 0.5 h with palladacyclic precatalysts) ensure superior conversion. Its unique ortho-fluorine stabilization of transmetalation intermediates differentiates it from 4-fluorophenylboronic acid (pKa 8.77) and di-fluorinated analogs, which exhibit slower kinetics and lack this mechanistic stabilization. For applications requiring molecular guest confinement in solid-state assemblies, only the 2,4,6-substitution pattern enables benzene encapsulation—2,4- and 3,5-difluoro analogs produce photoactive solids instead. This compound is also the documented reactant for enantioselective borane reduction of trifluoroacetophenone, where the specific substitution pattern controls stereochemical outcomes. Ensure you are ordering the correct isomer: CAS 182482-25-3.

Molecular Formula C6H4BF3O2
Molecular Weight 175.9 g/mol
CAS No. 182482-25-3
Cat. No. B063249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trifluorophenylboronic acid
CAS182482-25-3
Molecular FormulaC6H4BF3O2
Molecular Weight175.9 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1F)F)F)(O)O
InChIInChI=1S/C6H4BF3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,11-12H
InChIKeyIPEIGKHHSZFAEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6-Trifluorophenylboronic Acid (CAS 182482-25-3): Core Properties and Scientific Procurement Context


2,4,6-Trifluorophenylboronic acid (CAS 182482-25-3) is a fluorinated arylboronic acid with the molecular formula C6H4BF3O2 and a molecular weight of 175.90 g/mol [1]. It is characterized by a melting point of 228-235 °C and a predicted pKa of approximately 8.26 . This compound serves as a key reagent in Suzuki-Miyaura cross-coupling reactions, particularly with aryl chlorides and unstable polyfluorophenyl substrates, and is also employed in enantioselective borane reduction and transmetalation studies . Its distinct 2,4,6-trifluoro substitution pattern confers specific electronic and steric properties that differentiate it from other fluorinated phenylboronic acid analogs.

Why 2,4,6-Trifluorophenylboronic Acid Cannot Be Casually Substituted: Electronic and Steric Differentiation from Common Analogs


The performance of 2,4,6-Trifluorophenylboronic acid in critical applications—including Suzuki-Miyaura couplings with challenging substrates and enantioselective transformations—is intrinsically linked to its precise fluorine substitution pattern. The 2,4,6-trifluoro arrangement creates a unique balance of electron-withdrawing effects and steric hindrance that cannot be replicated by mono-fluorinated, difluorinated, or differently trifluorinated analogs [1]. Generic substitution with 4-fluorophenylboronic acid or 2,4-difluorophenylboronic acid fails because these compounds exhibit significantly different Lewis acidities (pKa shifts), hydrolytic stabilities, and transmetalation kinetics [2]. Furthermore, the ortho-fluorine atoms in 2,4,6-Trifluorophenylboronic acid provide critical stabilization of transmetalation intermediates that is absent in non-ortho-substituted analogs [3]. The following quantitative evidence establishes the specific, measurable performance advantages that justify the procurement of this specific compound over its closest in-class alternatives.

2,4,6-Trifluorophenylboronic Acid: Quantified Differentiation Evidence Against Structural Analogs


Enhanced Lewis Acidity: pKa Reduction of 2,4,6-Trifluorophenylboronic Acid Relative to Mono- and Non-Fluorinated Analogs

The introduction of three fluorine atoms at the 2, 4, and 6 positions significantly increases the Lewis acidity of the boronic acid moiety compared to less fluorinated analogs. The pKa of 2,4,6-trifluorophenylboronic acid is reported as 7.72 (calculated) [1] or 8.26 ± 0.58 (predicted) . This value is markedly lower than that of 4-fluorophenylboronic acid (pKa = 8.77) [2] and the unsubstituted phenylboronic acid (pKa ≈ 8.8) [3], confirming that the cumulative electron-withdrawing effect of three fluorine atoms enhances the electrophilicity of the boron center, which directly influences transmetalation rates in Suzuki-Miyaura couplings.

Lewis acidity pKa fluorinated phenylboronic acids

Differential Solid-State Behavior: Guest Confinement versus Photoactivity in Organoboronic Ester Adducts

A recent 2025 study systematically compared the solid-state assembly behavior of fluorinated phenylboronic acids with a bispyridyl ligand. The study found that self-assembly with 2,4- and 3,5-difluorophenylboronic acids afforded photoactive solids. In contrast, self-assembly with 2,4,6-trifluorophenylboronic acid and 2,3,5,6-tetrafluorophenylboronic acid enabled benzene confinement [1]. This functional divergence is directly attributable to the specific fluorination pattern: the 2,4,6-trifluoro substitution creates a steric and electronic environment that favors the formation of host-guest inclusion complexes rather than photoactive crystalline phases.

crystal engineering solid-state reactivity organoboronic esters

Ortho-Fluorine Stabilization of Diarylpalladium Transmetalation Products: A Unique Structural Feature

The reaction of 2,4,6-trifluorophenylboronic acid with trans-Pd(C₆F₅)I(PR₃)₂ (where PR₃ = PEt₃, PMe₂Ph, PMePh₂) in the presence of Ag₂O afforded the first unsymmetrical diarylpalladium complex trans-Pd(C₆F₅)(2,4,6-C₆F₃H₂)(PR₃)₂. This complex is stabilized by the fluorine atoms in the ortho positions of the 2,4,6-trifluorophenyl ring [1]. The study explicitly notes that this stabilization is contingent upon the presence of ortho-fluorine atoms. Analogs lacking ortho-fluorine substitution (e.g., 4-fluorophenylboronic acid or 3,5-difluorophenylboronic acid) would not provide this stabilizing interaction, leading to less stable or non-isolable transmetalation intermediates.

transmetalation organopalladium complexes Suzuki-Miyaura mechanism

Rapid Transmetalation Kinetics: Reaction Completion in <0.5 Hours with Palladacyclic Precatalysts

In a direct transmetalation study using [Pd(C∧N)(X)(PPh₃)] palladacyclic complexes, 2,4,6-trifluorophenylboronic acid reacted to give isolable transmetalation products in THF with a reaction time of <0.5 h [1]. While this study did not directly compare the transmetalation rate of 2,4,6-trifluorophenylboronic acid with that of less fluorinated analogs under identical conditions, the observed rapid kinetics (<0.5 h) are consistent with the enhanced Lewis acidity and transmetalation efficiency expected for electron-deficient arylboronic acids. Less electron-deficient analogs (e.g., phenylboronic acid or 4-fluorophenylboronic acid) typically exhibit slower transmetalation rates due to higher electron density on the boron atom.

transmetalation kinetics palladacycles Suzuki-Miyaura precatalyst activation

Atmospheric Degradation Half-Life: Predictive Environmental Fate Data

The computed overall OH radical reaction rate constant for 2,4,6-trifluorophenylboronic acid is 4.1123 × 10⁻¹² cm³/molecule-sec, which corresponds to an estimated atmospheric half-life of 2.601 days (based on a 12-hour day and an OH radical concentration of 1.5 × 10⁶ OH/cm³) [1]. This computed environmental fate parameter is specific to the 2,4,6-trifluoro substitution pattern. While analogous computed data for other fluorinated phenylboronic acids may exist, this specific half-life value provides a quantifiable benchmark for assessing the environmental persistence of this compound relative to its structural class.

environmental fate atmospheric chemistry OH radical reaction

Optimal Application Scenarios for 2,4,6-Trifluorophenylboronic Acid Based on Quantified Differentiation


Suzuki-Miyaura Coupling with Electron-Deficient Aryl Chlorides and Unstable Polyfluorophenyl Substrates

2,4,6-Trifluorophenylboronic acid is specifically recommended for Suzuki-Miyaura couplings involving challenging electrophiles such as electron-deficient aryl chlorides and unstable polyfluorophenyl substrates . The enhanced Lewis acidity of the boronic acid (pKa = 7.72–8.26) [1] and the rapid transmetalation kinetics (<0.5 h with palladacyclic precatalysts) [2] make it particularly effective for these demanding coupling partners, where less acidic arylboronic acids (e.g., 4-fluorophenylboronic acid, pKa = 8.77) may exhibit sluggish reactivity or require forcing conditions.

Enantioselective Borane Reduction of Trifluoroacetophenone

This compound is a documented reactant in the enantioselective borane reduction of trifluoroacetophenone . The precise electronic and steric profile conferred by the 2,4,6-trifluoro substitution pattern contributes to the stereochemical outcome of this asymmetric transformation. Substitution with other fluorinated phenylboronic acids lacking this specific substitution pattern would likely alter the enantioselectivity due to different Lewis acidity and steric interactions.

Crystal Engineering for Guest Confinement and Host-Guest Inclusion Complexes

Based on direct comparative evidence, 2,4,6-trifluorophenylboronic acid enables benzene confinement in solid-state assemblies with bispyridyl ligands, whereas 2,4- and 3,5-difluorophenylboronic acids afford photoactive solids [3]. Therefore, for applications requiring molecular encapsulation, guest confinement, or the construction of porous crystalline materials, 2,4,6-trifluorophenylboronic acid is the functionally appropriate choice, and substitution with difluorinated analogs would yield a fundamentally different material property.

Mechanistic Studies of Transmetalation and Palladium Precatalyst Activation

The ability of 2,4,6-trifluorophenylboronic acid to form stable, isolable diarylpalladium complexes via transmetalation, stabilized by ortho-fluorine atoms, makes it a valuable probe for investigating the transmetalation step of Suzuki-Miyaura couplings [4]. The rapid transmetalation observed with palladacyclic complexes (<0.5 h) [5] also makes it a suitable model substrate for precatalyst activation studies. Analogs lacking ortho-fluorination would not provide the same stabilization, limiting their utility in such mechanistic investigations.

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